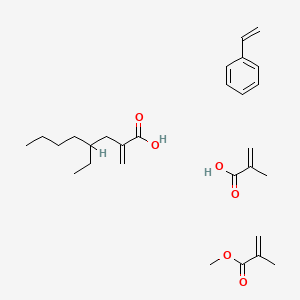
Mercuric stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercuric stearate, also known as mercury(II) stearate, is a metal-organic compound formed by the reaction of mercury and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀HgO₄, and it appears as a yellow waxy substance . This compound is highly toxic and poses significant health risks upon inhalation, ingestion, or skin absorption .
Méthodes De Préparation
Mercuric stearate can be synthesized through several methods:
Exchange Reaction: One common method involves an exchange reaction between sodium stearate and mercury dichloride.
Heating Method: Another method includes heating mercuric oxide with stearic acid.
These methods are typically conducted under controlled laboratory conditions to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Mercuric stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercuric oxide (HgO) under specific conditions.
Reduction: It can be reduced to elemental mercury (Hg) using reducing agents such as hydrogen gas or metals like zinc.
Substitution: This compound can participate in substitution reactions where the stearate group is replaced by other ligands.
Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mercuric stearate has several applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of mercuric stearate involves the interaction of mercuric ions with cellular components. Mercuric ions can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity . This binding can inhibit enzymes involved in critical cellular processes, such as energy production and detoxification .
Comparaison Avec Des Composés Similaires
Mercuric stearate can be compared to other mercuric compounds, such as:
Mercuric chloride (HgCl₂): A highly toxic compound used in various industrial applications.
Mercuric oxide (HgO): Used in the production of other mercury compounds and as an electrode material.
Mercuric sulfide (HgS): Used as a pigment in paints and plastics.
This compound is unique due to its specific structure and properties as a metallic soap, which distinguishes it from other mercuric compounds.
Propriétés
Numéro CAS |
645-99-8 |
|---|---|
Formule moléculaire |
C36H70HgO4 |
Poids moléculaire |
767.5 g/mol |
Nom IUPAC |
mercury(2+);octadecanoate |
InChI |
InChI=1S/2C18H36O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
RRFMRVBJWLMSAB-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |
Key on ui other cas no. |
645-99-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)

![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)




